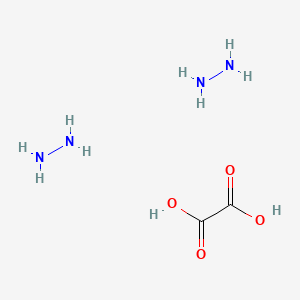
Dihydrazine, oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrazine, oxalate is a molecular salt formed by the reaction of hydrazine hydrate with oxalic acid. It consists of two hydrazinium cations and one oxalate anion. The compound is known for its unique crystal structure, where the oxalate anion is perfectly planar and stabilized by hydrogen bonds .
Vorbereitungsmethoden
Dihydrazine, oxalate can be synthesized by dissolving hydrazine hydrate and oxalic acid in a 2:1 mole ratio in a water-alcohol mixture under ice-cold conditions. The reaction yields dihydrazinium oxalate with an 85% yield and a melting point of 147°C . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring precise control over temperature and reactant concentrations to maximize yield and purity.
Analyse Chemischer Reaktionen
Dihydrazine, oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrogen gas and carbon dioxide.
Reduction: It can be reduced to form hydrazine and oxalic acid.
Substitution: The hydrazinium ions can be substituted with other cations in the presence of suitable reagents.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are nitrogen gas, carbon dioxide, hydrazine, and oxalic acid .
Wissenschaftliche Forschungsanwendungen
Dihydrazine, oxalate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various hydrazine derivatives.
Biology: The compound is studied for its potential use in biological systems, particularly in the stabilization of certain biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: This compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dihydrazine, oxalate involves the interaction of hydrazinium ions with various molecular targets. The hydrazinium ions can form hydrogen bonds with other molecules, stabilizing their structures. This interaction is crucial in its applications in chemistry and biology, where it helps stabilize reactive intermediates and biomolecules .
Vergleich Mit ähnlichen Verbindungen
Dihydrazine, oxalate is unique compared to other hydrazinium salts due to its specific crystal structure and hydrogen bonding network. Similar compounds include:
Monohydrazinium oxalate: Formed with a different stoichiometric ratio of hydrazine and oxalic acid.
Hydrazinium sulfate: Another hydrazinium salt with different chemical properties and applications.
Hydrazinium chloride: Known for its use in various chemical reactions and industrial applications.
This compound stands out due to its higher stability and unique hydrogen bonding interactions, making it particularly useful in specific scientific and industrial applications.
Eigenschaften
CAS-Nummer |
7335-67-3 |
|---|---|
Molekularformel |
C2H10N4O4 |
Molekulargewicht |
154.13 g/mol |
IUPAC-Name |
hydrazine;oxalic acid |
InChI |
InChI=1S/C2H2O4.2H4N2/c3-1(4)2(5)6;2*1-2/h(H,3,4)(H,5,6);2*1-2H2 |
InChI-Schlüssel |
ZCVPXUDPVQSOPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(=O)O)O.NN.NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



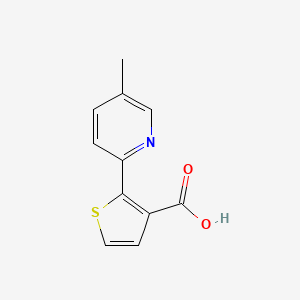
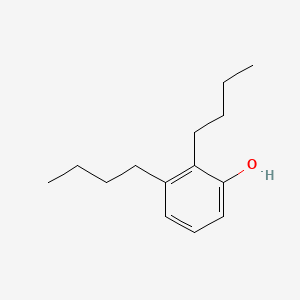
![N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine](/img/structure/B13759858.png)
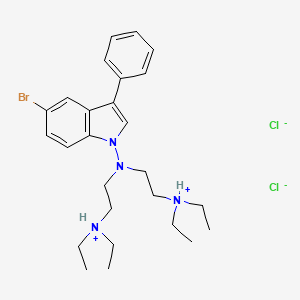
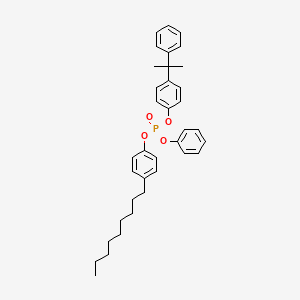

![1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide](/img/structure/B13759882.png)
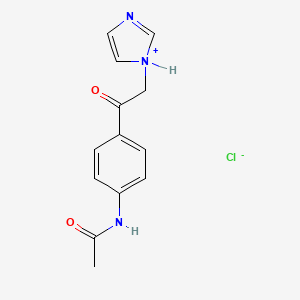


![Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]-](/img/structure/B13759929.png)


